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molecular formula C6H4BrNO3 B027434 2-Bromo-3-nitrophenol CAS No. 101935-40-4

2-Bromo-3-nitrophenol

Cat. No. B027434
M. Wt: 218 g/mol
InChI Key: HRVRWIBVVHOHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524896B2

Procedure details

2-Amino-3-nitrophenol (24.6 g, 160 mmol) is suspended in mixture of water (150 ml) and dioxane (75 ml). At 80° C. hydrobromic acid (48%, 85 ml) is added dropwise. This mixture is stirred at reflux temperature for 30 minutes and then cooled to 0° C. A solution of sodium nitrite (11.04 g, 160 mmol) in water (100 ml) is added dropwise and the reaction mixture is stirred at 0° C. for 1 hour. The reaction mixture is added dropwise to a solution of CuBr (26.4 g, 184 mmol) in water (150 ml) and hydrobromic acid (48%, 85 ml). The resulting suspension is stirred at 0° C. for 30 minutes and at 60° C. for 1 hour. The reaction mixture is cooled to room temperature, diluted with water and extracted three times with ethyl acetate. The combined organic phases are dried over sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel (eluent: dichloromethane/cyclohexane 7:3) to give 2-Bromo-3-nitro-phenol (19.5 g, 56% yield) as a yellow solid. 1H-NMR (CDCl3, 400 MHz): 7.50 (d, 1H), 7.35 (t, 1H), 7.25 (d, 1H), 6.05 (s, 1H) ppm.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.04 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
26.4 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].O1CCOCC1.N([O-])=O.[Na+].[BrH:22]>O>[Br:22][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.04 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
CuBr
Quantity
26.4 g
Type
reactant
Smiles
Name
Quantity
85 mL
Type
reactant
Smiles
Br
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
85 mL
Type
reactant
Smiles
Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 0° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred at 0° C. for 30 minutes and at 60° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel (eluent: dichloromethane/cyclohexane 7:3)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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